molecular formula C12H19IN2OSSi B15061755 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

Cat. No.: B15061755
M. Wt: 394.35 g/mol
InChI Key: RCPZDGINUOBGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole (CAS: 848358-08-7) is a heterocyclic compound featuring a fused thieno[3,2-c]pyrazole core. Its molecular formula is C₁₂H₁₉IN₂OSSi, with a molecular weight of approximately 394.06 g/mol. Key structural features include:

  • 3-Iodo substituent: Enhances reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira) due to iodine’s role as a superior leaving group compared to bromine or chlorine .
  • 5-((tert-Butyldimethylsilyl)oxy)methyl group: A bulky silyl ether protecting group that stabilizes the hydroxymethyl moiety, rendering it inert under specific reaction conditions. This group increases hydrophobicity, improving solubility in non-polar solvents .

The compound is commercially available (97% purity) and likely serves as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing nucleoside analogs or prodrugs .

Properties

Molecular Formula

C12H19IN2OSSi

Molecular Weight

394.35 g/mol

IUPAC Name

tert-butyl-[(3-iodo-2H-thieno[3,2-c]pyrazol-5-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C12H19IN2OSSi/c1-12(2,3)18(4,5)16-7-8-6-9-10(17-8)11(13)15-14-9/h6H,7H2,1-5H3,(H,14,15)

InChI Key

RCPZDGINUOBGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=NNC(=C2S1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodo group: The iodo group is introduced via iodination reactions using reagents such as iodine or N-iodosuccinimide.

    Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Iodination: Iodine or N-iodosuccinimide in the presence of a base.

    Deprotection: Tetra-n-butylammonium fluoride (TBAF) or acidic conditions.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.

Scientific Research Applications

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Parent Compound: 3-Iodo-1H-thieno[3,2-c]pyrazole (CID 57637295)

  • Molecular Formula : C₅H₃IN₂S
  • Molecular Weight : ~249.97 g/mol
  • Key Differences: Lacks the silyl-protected hydroxymethyl group at position 5, making it less sterically hindered but more reactive at the 5-position.

Hypothetical 5-(Hydroxymethyl)-3-iodo-1H-thieno[3,2-c]pyrazole

  • Molecular Formula : C₆H₅IN₂OS
  • Molecular Weight : ~282.08 g/mol
  • Key Differences :
    • The unprotected hydroxymethyl group increases polarity and aqueous solubility but reduces stability under acidic/basic conditions.
    • Susceptible to oxidation or unintended side reactions, unlike the silyl-protected target compound .

Methyl 5-((t-BDMS-O)methyl)-3-hydroxytetrahydrofuran-3-carboxylate ()

  • Molecular Formula : C₁₄H₂₈O₅SSi
  • Key Differences: Contains a tetrahydrofuran carboxylate core instead of a thienopyrazole. Demonstrates the broader applicability of t-BDMS groups in protecting hydroxymethyl moieties across diverse heterocyclic systems .

Halogenated Thienopyrazole Derivatives

  • 3-Bromo/3-Chloro Analogues :
    • Lower molecular weights (e.g., 3-bromo derivative: ~214.02 g/mol).
    • Reduced reactivity in cross-coupling reactions compared to the iodo-substituted target compound .

Silyl Ether-Containing Heterocycles

  • Gemcabene (CAS: 183293-82-5): A non-thienopyrazole silyl ether with reported lipid-lowering activity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
Target Compound C₁₂H₁₉IN₂OSSi 394.06 3-Iodo, 5-(t-BDMS-O-CH₂) Cross-coupling intermediate
3-Iodo-1H-thieno[3,2-c]pyrazole C₅H₃IN₂S 249.97 3-Iodo Building block for heterocycles
Methyl 5-((t-BDMS-O)methyl)-3-hydroxytetrahydrofuran-3-carboxylate C₁₄H₂₈O₅SSi ~348.50 t-BDMS-O-CH₂, ester Nucleoside analog synthesis
Gemcabene C₁₅H₂₂O₃Si 290.42 t-BDMS-protected carboxylate Lipid-lowering agent

Key Research Findings

Reactivity : The 3-iodo substituent enables efficient palladium-catalyzed cross-coupling, distinguishing it from bromo/chloro analogs .

Protection Strategy : The t-BDMS group enhances stability during multi-step syntheses, as demonstrated in tetrahydrofuran-based nucleoside analogs .

Solubility : The hydrophobic t-BDMS group improves solubility in organic solvents (e.g., THF, DCM), facilitating reactions incompatible with polar media .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(((tert-butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole?

  • Methodological Answer : The synthesis of this compound requires precise protection/deprotection strategies for the silyl ether group. For example, tert-butyldimethylsilyl (TBS) protection can be achieved using TBSCl in the presence of imidazole or DMAP in anhydrous DMF . The iodine substituent at position 3 is typically introduced via electrophilic iodination (e.g., NIS in DCM/THF) after constructing the thienopyrazole core. Critical steps include monitoring reaction progress by TLC and ensuring anhydrous conditions to prevent premature deprotection .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR, resolves the silyl ether’s chemical environment. For example, the tert-butyl group in the TBS moiety shows characteristic peaks at ~0.2 ppm (Si-CH3_3) and 0.9 ppm (C(CH3_3)3_3) in 1H^1H NMR . Purity (>95%) should be verified via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .

Q. What are the stability challenges associated with the silyl ether group under common reaction conditions?

  • Methodological Answer : The TBS group is sensitive to acidic and strongly nucleophilic conditions. For instance, TBS cleavage can occur in the presence of TBAF (tetrabutylammonium fluoride) in THF or HCl in methanol. Stability tests should be conducted under varying pH (1–12) and temperatures (25–60°C) to optimize storage conditions (recommended: inert atmosphere, –20°C) .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., unexpected splitting in 1H^1H NMR) for this compound?

  • Methodological Answer : Unusual splitting may arise from restricted rotation in the thienopyrazole core or steric hindrance from the TBS group. Advanced techniques like 1H^1H-1H^1H COSY, NOESY, or variable-temperature NMR (VT-NMR) can clarify dynamic effects. For example, heating the sample to 60°C in DMSO-d6_6 may coalesce split peaks, confirming rotational barriers .

Q. What strategies optimize the regioselectivity of iodination in the thienopyrazole scaffold?

  • Methodological Answer : Iodination regioselectivity depends on electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron density at reactive sites. Experimentally, using directing groups (e.g., methyl or methoxy substituents) or Lewis acids (e.g., ZnCl2_2) can enhance selectivity. Compare yields under NIS vs. I2_2/AgOTf conditions to identify optimal protocols .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modular substitutions:

  • Core modifications : Replace thieno[3,2-c]pyrazole with pyrazolo[3,4-d]thiazole to assess heterocycle impact .
  • Silyl ether replacement : Compare TBS with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups for stability .
  • Halogen substitution : Swap iodine for bromine or chlorine to study steric/electronic effects on binding .
    Validate analogs via in vitro assays (e.g., kinase inhibition) and molecular docking to prioritize candidates .

Q. How to address low yields in the final coupling step of the TBS-protected intermediate?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., silyl ether cleavage). Mitigation strategies:

  • Use milder coupling agents (e.g., EDCI/HOBt instead of DCC).
  • Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloroethane).
  • Add molecular sieves to scavenge trace water .
    Monitor intermediates by LC-MS to identify degradation pathways.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against prostate cancer cell lines (e.g., PC-3) with IC50_{50} determination .
  • CNS targets : Radioligand binding assays for GABAA_A or serotonin receptors, given the pyrazole core’s neuroactivity .
  • Kinase inhibition : Screen against a kinase panel (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
    Pair with cytotoxicity profiling (e.g., HEK-293 cells) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.